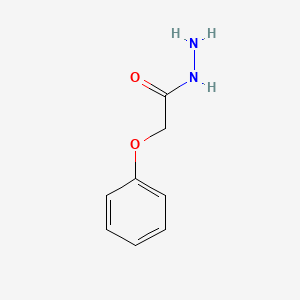
N-Formyl-Nle-Leu-Phe
Vue d'ensemble
Description
“N-Formyl-Nle-Leu-Phe” is a chemotactic peptide . The derivative of this peptide is biologically active and can elicit superoxide anion production by human PMNL at nanomolar concentrations .
Molecular Structure Analysis
The peptide uses the same binding pocket as fMIFL and its N-formyl oxygen forms a hydrogen bond with R2015.38 while the carbonyl oxygen of M1 forms a hydrogen bond with R2055.42 . The L2 of fMLF is in a hydrophobic environment formed by F812.60, V1053.32, and F2917.43 .Chemical Reactions Analysis
“N-Formyl-Nle-Leu-Phe” acts as an agonist at formyl peptide receptors (FPRs), which are mainly localized on polymorphonuclear and mononuclear phagocytes . Activation of FPRs by this peptide leads to cellular activation, characterized by cellular polarization, chemotaxis, and release of proteolytic enzymes .Physical And Chemical Properties Analysis
The peptide has a molecular weight of 419.51 . It should be stored at -20°C . It is soluble in methanol:acetic acid (1:1) .Applications De Recherche Scientifique
Chemotaxis Assay
N-Formyl-Nle-Leu-Phe is widely used in chemotaxis assays to study the movement of neutrophils towards higher concentrations of this chemotactic peptide. It is particularly useful in Zigmond chamber chemotaxis assays and has been instrumental in understanding neutrophil behavior .
Cell Signaling
This compound functions significantly in cell signaling pathways, especially concerning polymorphonuclear leukocytes (PMN) and neutrophils. It plays a role in creating gradients that direct the movement and function of these cells .
Actin Polymerization
The peptide promotes the polymerization of F-actin, a process crucial for cell motility and structure. This application is vital for studying the dynamics of cytoskeletal rearrangements within cells .
Phagocytosis
N-Formyl-Nle-Leu-Phe facilitates Fcγ receptor-mediated phagocytosis, an essential mechanism by which cells, particularly immune cells, ingest and eliminate pathogens and debris .
Intracellular Calcium Release
The compound induces intracellular Ca2+ release, a critical second messenger in various cellular processes including muscle contraction, neurotransmitter release, and cell growth .
Leukocyte Aggregation
As an agonist for the formyl peptide receptor 1 (FPR1), N-Formyl-Nle-Leu-Phe stimulates the aggregation of leukocytes, which is a fundamental step in the immune response to injury or infection .
Receptor-Ligand Interaction Studies
It is also used in receptor-ligand interaction studies to understand how the binding of N-Formyl-Nle-Leu-Phe to its receptor on neutrophils leads to cellular responses such as chemotaxis and superoxide release .
Anti-inflammatory Research
Research has shown that certain compounds can suppress the activity of N-Formyl-Nle-Leu-Phe, providing insights into potential anti-inflammatory treatments by modulating neutrophil activity .
Safety And Hazards
Orientations Futures
The role of the liver as an important neutralizer of otherwise strong inflammatory signals such as formyl peptides has been emphasized . This calls for great caution when using FITC-fNLPNTL and other chromogen-conjugated formyl peptides as a probe to identify cells in a liver engaged in inflammation .
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-formamidohexanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O5/c1-4-5-11-17(23-14-26)20(27)24-18(12-15(2)3)21(28)25-19(22(29)30)13-16-9-7-6-8-10-16/h6-10,14-15,17-19H,4-5,11-13H2,1-3H3,(H,23,26)(H,24,27)(H,25,28)(H,29,30)/t17-,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNPUQLFXFVLCID-FHWLQOOXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20977427 | |
| Record name | N-[1-Hydroxy-2-({1-hydroxy-2-[(hydroxymethylidene)amino]hexylidene}amino)-4-methylpentylidene]phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20977427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Formyl-Nle-Leu-Phe | |
CAS RN |
61864-82-2 | |
| Record name | N-Formylnorleucyl-leucyl-4-phenylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061864822 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[1-Hydroxy-2-({1-hydroxy-2-[(hydroxymethylidene)amino]hexylidene}amino)-4-methylpentylidene]phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20977427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



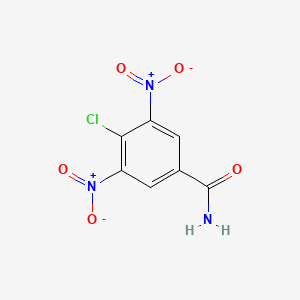

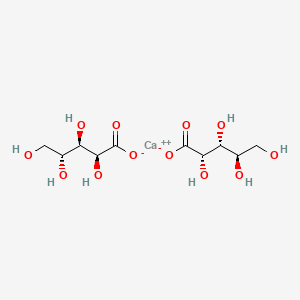
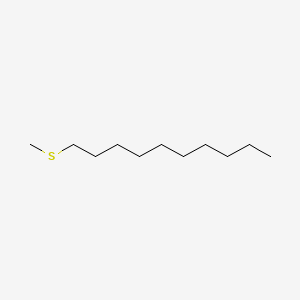

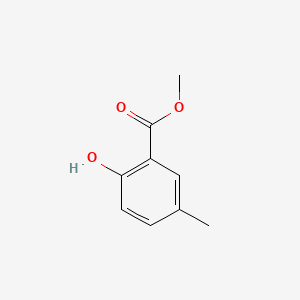



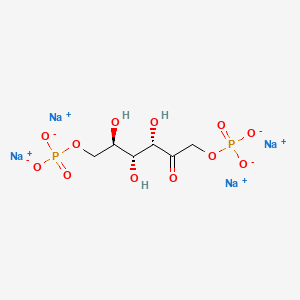
![2-[4-(Tert-pentyl)phenoxy]phenylamine](/img/structure/B1360142.png)


